

# Sabizabulin antitumor activity comparison prostate cancer

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Sabizabulin

CAS No.: 1332881-26-1

Cat. No.: S516751

[Get Quote](#)

## Sabizabulin: Mechanism and Clinical Profile

The table below summarizes the core profile of **Sabizabulin** based on its phase Ib/II clinical trial.

| Attribute                         | Details for Sabizabulin                                                                                                                       |
|-----------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|
| Drug Class                        | Oral cytoskeleton disruptor [1]                                                                                                               |
| Molecular Target                  | Colchicine binding site on $\beta$ -tubulin; also binds $\alpha$ -tubulin, causing cross-linking [1]                                          |
| Primary Mechanism                 | Inhibits microtubule formation, induces depolymerization, disrupts cytoskeleton, and represses transcription of $\beta$ -tubulin isoforms [1] |
| Key Preclinical Differentiator    | Not a substrate for P-glycoprotein and other multidrug resistance proteins; active in tumors resistant to taxanes and AR-targeting agents [1] |
| Recommended Phase II Dose         | 63 mg once daily [1]                                                                                                                          |
| Common Adverse Events (Grade 1-2) | Gastrointestinal (e.g., diarrhea, nausea) [1] [2]                                                                                             |

| Attribute                       | Details for Sabizabulin                                                         |
|---------------------------------|---------------------------------------------------------------------------------|
| Notable Grade ≥3 Adverse Events | Diarrhea (7.4%), fatigue (5.6%), elevated liver enzymes (ALT/AST 5.6%/3.7%) [1] |
| Key Absent Toxicities           | No neurotoxicity or neutropenia observed [1]                                    |

| **Preliminary Efficacy (Phase Ib/II) | - Objective Response Rate (RECIST):** 20.7% (6 of 29 patients with measurable disease)

- **PSA declines:** 29.2% (14 of 48 patients)
- **Median rPFS:** 11.4 months
- **Durable Responses:** Lasting >2.75 years [1] | | **Trial Status** | Phase III VERACITY trial is ongoing [1] [2] |

## Comparison with Other Non-Antiandrogen Strategies

**Sabizabulin** belongs to a class of drugs that do not directly target the androgen receptor. The table below compares it with another key non-antiandrogen combination therapy, Cabozantinib + Atezolizumab, based on phase III trial (CONTACT-02) results.

| Attribute              | Sabizabulin (Phase Ib/II data)                                      | Cabozantinib + Atezolizumab (Phase III data)                                          |
|------------------------|---------------------------------------------------------------------|---------------------------------------------------------------------------------------|
| Drug Class/Combination | Oral cytoskeleton disruptor [1]                                     | TKI (Cabozantinib) + PD-L1 inhibitor (Atezolizumab) [3]                               |
| Primary Mechanism      | Microtubule disruption & cytoskeleton breakdown [1]                 | Inhibition of MET/VEGFR and other kinases + Immune checkpoint blockade [3]            |
| Patient Population     | mCRPC progressed on ≥1 AR-targeting agent; prior taxane allowed [1] | mCRPC with measurable extrapelvic soft-tissue metastases progressed on 1 ARPI [3] [4] |

| **Key Efficacy Metrics** | - **Median rPFS:** 11.4 months [1] | - **Median rPFS:** 6.3 months vs 4.2 months (control: ARPI switch)

- **Hazard Ratio (PFS):** 0.65
- **Overall Survival (Median):** 14.8 months vs 15.0 months (control)
- **HR (OS):** 0.89 (not significant) [3] [4] | | **Objective Response Rate** | 20.7% [1] | 13% (vs 6% in control arm) [3] | | **Safety Profile** | Predominantly Grade 1-2 GI events; no neurotoxicity/neutropenia [1] | Grade 3-4 AEs in 56% of patients; common: hypertension (8%), anemia (8%) [3] [4] |

## Mechanisms of Action in Context

The diagram below illustrates the distinct mechanisms of **Sabizabulin** and the Cabozantinib+Atezolizumab combination within the context of a prostate cancer cell.



[Click to download full resolution via product page](#)

This diagram highlights **Sabizabulin's** direct cytotoxic action via microtubule disruption, a mechanism distinct from immunomodulatory or antiangiogenic approaches.

## Detailed Experimental Protocols

For researchers evaluating these data, understanding the underlying trial designs is critical.

- **Sabizabulin Phase Ib/II Trial (NCT03752099)**

- **Study Design:** Multicenter, open-label trial. The Phase Ib portion used a standard 3+3 dose-escalation design. The Phase II portion expanded the cohort at the recommended dose [1].
- **Dosing:** Phase Ib tested daily oral doses from 4.5 mg to 81 mg on a schedule of 7 days on/14 days off per 21-day cycle. Inpatient escalation to continuous daily dosing was permitted if tolerated. The Phase II dose was 63 mg taken orally once daily [1].
- **Patient Population:** Men with mCRPC who had progressed on at least one novel AR-targeting agent (e.g., enzalutamide, abiraterone). Prior taxane chemotherapy was allowed in Phase Ib but not in Phase II [1].
- **Efficacy Assessment:** Tumor response was evaluated according to Prostate Cancer Working Group 3 (PCWG3) criteria and RECIST 1.1. Key endpoints included objective response rate, PSA response, and radiographic progression-free survival (rPFS) [1].

- **CONTACT-02 Phase III Trial (NCT04446117)**

- **Study Design:** Randomized, open-label, phase 3 study across 184 sites globally. Patients were assigned 1:1 to the combination therapy or an ARPI switch (abiraterone + prednisone or enzalutamide) [3] [4].
- **Dosing:** Cabozantinib 40 mg orally once daily plus Atezolizumab 1200 mg intravenously every three weeks [3].
- **Patient Population:** Men with mCRPC and measurable extrapelvic soft-tissue metastases that had progressed after one prior ARPI. Patients could have had prior docetaxel in the mHSPC setting [3].
- **Efficacy Assessment:** Co-primary endpoints were radiographic progression-free survival (rPFS) per RECIST 1.1 and PCWG3 criteria (assessed by blinded independent review) and overall survival (OS) [3] [4].

## Key Differentiators and Research Implications

- **Novel Mechanism:** **Sabizabulin**'s unique dual targeting of  $\alpha$  and  $\beta$  tubulin, bypassing common multidrug resistance pumps, makes it a compelling candidate for treating resistant disease [1].
- **Therapeutic Niche:** Its oral administration and favorable neurological and hematological safety profile may position it as a well-tolerated, chronic therapy option [1] [2].
- **Efficacy Considerations:** Cross-trial comparisons require caution due to different patient populations and trial phases. The median rPFS of 11.4 months for **Sabizabulin** appears promising against the 6.3 months for the Cabozantinib combination, but this must be validated in the ongoing Phase III VERACITY trial [1] [3].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. A Phase Ib/II Study of Sabizabulin , a Novel Oral Cytoskeleton... [pmc.ncbi.nlm.nih.gov]
2. for Metastatic Castration-Resistant Sabizabulin Prostate Cancer [urologytimes.com]
3. CONTACT-02 Trial 2025 Update: Atezolizumab Plus ... [oncodaily.com]
4. final analyses from a phase 3, open-label, randomised trial [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Sabizabulin antitumor activity comparison prostate cancer].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b516751#sabizabulin-antitumor-activity-comparison-prostate-cancer>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)